N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine
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Overview
Description
N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a methyl group, and a nitrophenyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-nitrobenzyl chloride with N-ethyl-2-methylprop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro and amine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group is particularly important in mediating these interactions, as it can participate in various chemical reactions and binding events.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine
- N-ethyl-2-methyl-N-[(2-nitrophenyl)methyl]prop-2-en-1-amine
- N-ethyl-2-methyl-N-[(3-chlorophenyl)methyl]prop-2-en-1-amine
Uniqueness
N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-14(9-11(2)3)10-12-6-5-7-13(8-12)15(16)17/h5-8H,2,4,9-10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTJZVXIQANGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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